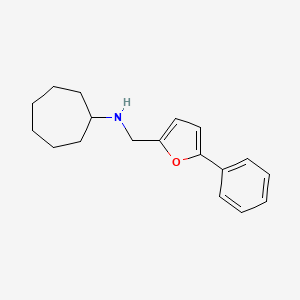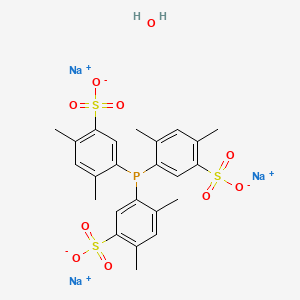
Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate, 97% (hereafter referred to as TDSPPTSH) is a water-soluble phosphine salt that is used in a variety of scientific research applications. TDSPPTSH is an important tool for chemical synthesis, as it can be used to synthesize a variety of compounds. It is also used in biochemical and physiological studies, as it has been found to have a range of effects on different systems.
科学研究应用
TDSPPTSH has a variety of scientific research applications. It is used as a catalyst in organic synthesis, as it can be used to synthesize a variety of compounds. It is also used in biochemical and physiological studies, as it has been found to affect the activity of enzymes, hormones, and other biological molecules. In addition, TDSPPTSH has been used as a reagent in analytical chemistry, as it can be used to detect the presence of certain compounds.
作用机制
The mechanism of action of TDSPPTSH is not fully understood. It is believed that the phosphine group of the molecule binds to certain enzymes and hormones, which then alters their activity. This can lead to changes in biochemical and physiological processes. In addition, TDSPPTSH may also interact with other molecules, such as DNA and proteins, which can also lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
TDSPPTSH has been found to have a range of biochemical and physiological effects. It has been found to affect the activity of enzymes, hormones, and other biological molecules. In addition, it has been found to affect the expression of genes and proteins, as well as the production of certain metabolites. It has also been found to affect cell proliferation and differentiation, as well as the metabolism of certain compounds.
实验室实验的优点和局限性
TDSPPTSH has several advantages for use in laboratory experiments. It is water-soluble, which makes it easy to use in aqueous solutions. In addition, it is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and easy to obtain. However, TDSPPTSH also has some limitations. It is not very soluble in organic solvents, which can make it difficult to use in certain experiments. In addition, it is not very reactive, so it may not be suitable for certain types of reactions.
未来方向
There are a number of potential future directions for TDSPPTSH research. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Another potential direction is to develop new methods for synthesizing TDSPPTSH and other related compounds. In addition, further research could be conducted to explore the potential applications of TDSPPTSH in other areas, such as drug discovery and drug delivery. Finally, further research could be conducted to explore the potential toxicity of TDSPPTSH and other related compounds.
合成方法
TDSPPTSH is synthesized by the reaction of 3-sulfonatophenol and 4,6-dimethylphenylphosphine. The reaction requires an acidic medium and is usually conducted in an aqueous solution of an acid, such as hydrochloric acid. The reaction is usually conducted at room temperature, but it can be conducted at higher temperatures if desired. The reaction produces a mixture of products, including TDSPPTSH and other phosphine salts. The mixture is then purified by recrystallization and the desired product is isolated.
属性
IUPAC Name |
trisodium;5-bis(2,4-dimethyl-5-sulfonatophenyl)phosphanyl-2,4-dimethylbenzenesulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O9PS3.3Na.H2O/c1-13-7-16(4)22(35(25,26)27)10-19(13)34(20-11-23(36(28,29)30)17(5)8-14(20)2)21-12-24(37(31,32)33)18(6)9-15(21)3;;;;/h7-12H,1-6H3,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;;1H2/q;3*+1;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWMFZIYNLEWAE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1P(C2=CC(=C(C=C2C)C)S(=O)(=O)[O-])C3=CC(=C(C=C3C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C.O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Na3O10PS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4,6-dimethyl-3-sulfanatophenyl)phosphine trisodium salt hydrate | |
CAS RN |
443150-11-6 |
Source


|
| Record name | Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



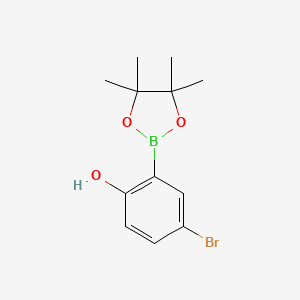
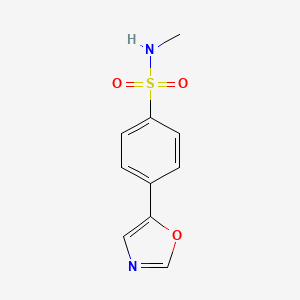

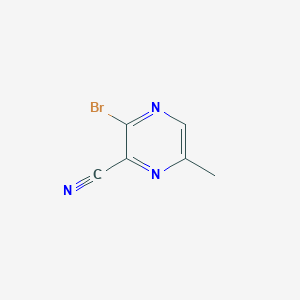
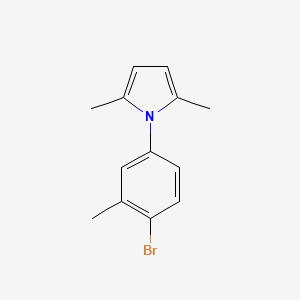

![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95%](/img/structure/B6338423.png)

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%](/img/structure/B6338440.png)
![(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine, 97%](/img/structure/B6338443.png)
